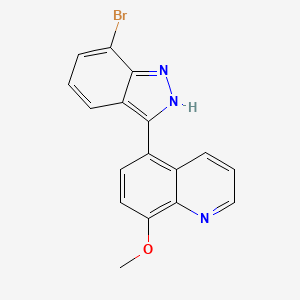

5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-Bromo-1H-indazol-3-yl”-methanol is a pharmaceutical building block . It has a molecular formula of C8H7BrN2O and a molecular weight of 227.0601 .

Molecular Structure Analysis

The molecular structure of “7-Bromo-1H-indazol-3-yl”-methanol consists of a bromine atom attached to the 7th position of an indazole ring, with a methanol group attached to the 3rd position .Physical and Chemical Properties Analysis

The physical and chemical properties of “7-Bromo-1H-indazol-3-yl”-methanol include a molecular weight of 227.0601 . More detailed properties such as density, melting point, and boiling point were not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis and Process Improvement

Compounds with structural similarities to 5-(7-bromo-1H-indazol-3-yl)-8-methoxyquinoline have been synthesized as key intermediates in drug discovery processes. For example, Nishimura and Saitoh (2016) introduced a telescoping process to synthesize a key intermediate, improving yield and maintaining purity, which is crucial for the quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).

Antimicrobial Activity

A series of quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates the potential of these compounds in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Cancer Research

Compounds related to this compound have shown promise in cancer research. For instance, Wang et al. (2014) optimized a series of 4-(N-cycloamino)quinazolines, leading to the discovery of new tubulin-polymerization inhibitors with significant in vitro cytotoxic activity, indicating potential for cancer treatment (Wang et al., 2014).

Antioxidant Sources

Compounds extracted from natural sources, such as the marine red alga Rhodomela confervoides, which contains bromophenols with structures similar to the compound of interest, exhibited potent antioxidant activities stronger than or comparable to known antioxidants, suggesting their application in preventing oxidative deterioration of food (Li, Li, Gloer, & Wang, 2011).

Novel Synthetic Routes

Innovative synthetic routes have been developed to produce intermediates and compounds for further application in medicinal chemistry. For example, the synthesis of 4-(4-bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, a key intermediate for the development of drugs targeting vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), highlights the compound's role in advancing drug discovery processes (Rong-dong, 2011).

Propiedades

IUPAC Name |

5-(7-bromo-2H-indazol-3-yl)-8-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O/c1-22-14-8-7-11(10-5-3-9-19-17(10)14)15-12-4-2-6-13(18)16(12)21-20-15/h2-9H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBXMKEPIODUUIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)C3=C4C=CC=C(C4=NN3)Br)C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)

![N-(3-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2442772.png)

![N-(7-Methoxy-6-bicyclo[3.2.0]heptanyl)-6-methylsulfonylpyrazine-2-carboxamide](/img/structure/B2442775.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-indole-2-carboxylic acid hydrochloride](/img/structure/B2442783.png)

![3-cyclopropyl-1-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea](/img/structure/B2442785.png)

![2-[(4-Chlorobenzyl)sulfanyl]-5-nitrobenzenecarbaldehyde](/img/structure/B2442788.png)